Tripolin B
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Overview
Description
Angiogenesis Inhibitor is an agent or endogenous substance that inhibits the formation of capillaries from existing blood vessels. In cancer therapy, angiogenesis inhibitors preferentially target the new blood vessels that tumors require for oxygen and nutrition, thereby inhibiting the growth and spread of these tumors.
Mechanism of Action
Target of Action
Tripolin B, also known as HTS-05058 or 3-(1H-imidazol-5-ylmethylene)-1,3-dihydro-2H-indol-2-one, is primarily an ATP-competitive inhibitor of Aurora A and B . Aurora A and B are kinases that play crucial roles in cell division . In addition to Aurora A and B, this compound also inhibits other kinases such as EGFR, FGFR, KDR, and IGF1R .
Mode of Action
This compound interacts with its targets, Aurora A and B, by competing with ATP, thereby inhibiting the kinase activity of these proteins . This interaction results in a reduction in the phosphorylation of proteins downstream of these kinases .
Biochemical Pathways
The inhibition of Aurora A and B by this compound affects several biochemical pathways. Aurora A and B are involved in the regulation of mitotic spindle assembly, and their inhibition can lead to defects in this process . Additionally, the inhibition of EGFR, FGFR, KDR, and IGF1R can affect various signaling pathways related to cell growth and survival .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cell division. By inhibiting Aurora A and B, this compound can disrupt the formation and function of the mitotic spindle, potentially leading to cell cycle arrest or apoptosis . The inhibition of other kinases such as EGFR, FGFR, KDR, and IGF1R can also lead to changes in cell growth and survival .
Biochemical Analysis
Biochemical Properties
Tripolin B interacts with Aurora A and B kinases, acting as a non-ATP competitive inhibitor . The IC50 values for Aurora A and B are 1.5 and 7 μM respectively . It also inhibits EGFR, FGFR, KDR and IGF1R .
Cellular Effects
This compound influences cell function by inhibiting Aurora kinases, which play a crucial role in cell division . It reduces the localization of pAurora A on spindle microtubules .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to Aurora kinases and inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cell division .
Temporal Effects in Laboratory Settings
Its ability to inhibit Aurora kinases suggests that it may have long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-defined. Given its role as an Aurora kinase inhibitor, it likely interacts with enzymes and cofactors involved in cell division .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Given its role as an Aurora kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are active .
Biological Activity
Tripolin B, a compound related to the Tripolin family, has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article examines the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its implications for therapeutic applications.
This compound is known to interact with specific kinases, particularly the Aurora A kinase, which plays a critical role in cell division and is often overexpressed in cancer cells. In vitro studies have demonstrated that this compound can inhibit Aurora A kinase activity, although it is less effective than its counterpart, Tripolin A. The inhibition of Aurora A kinase can lead to disruption in mitotic processes, potentially resulting in apoptosis in cancer cells.
Research Findings
- Inhibition of Aurora A Kinase :
- Cellular Effects :
- Comparative Efficacy :
Data Table: Biological Activity of Tripolin Compounds
Compound | Aurora A Inhibition (in vitro) | Cellular Effects | Efficacy Comparison |
---|---|---|---|
Tripolin A | Strong | Significant disruption | High |
This compound | Moderate | Moderate disruption | Moderate |
MLN8054 | Very Strong | Significant disruption | Very High |
MLN8237 | Very Strong | Significant disruption | Very High |
Case Study 1: In Vitro Analysis
A study evaluated the effects of this compound on cancer cell lines known to express high levels of Aurora A kinase. The results indicated that while there was some reduction in cell viability at higher concentrations of this compound, the compound did not induce apoptosis effectively compared to other inhibitors.
Case Study 2: Comparative Kinase Inhibition
In another investigation, researchers compared the inhibitory effects of this compound against a panel of kinases involved in cell cycle regulation. The findings revealed that while it had some inhibitory action on Aurora A, it did not significantly affect other kinases such as CDK1 or PLK1, suggesting a selective inhibition profile.
Properties
IUPAC Name |
(3Z)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGZPWAAPPXRB-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CN=CN3)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.